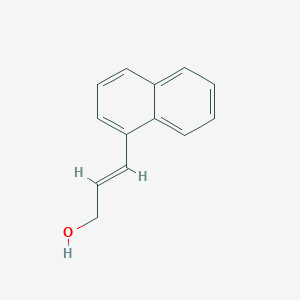
(e)-3-(Naphthalen-1-yl)prop-2-en-1-ol
概要
説明
(e)-3-(Naphthalen-1-yl)prop-2-en-1-ol is an organic compound characterized by the presence of a naphthalene ring attached to an allyl alcohol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(Naphthalen-1-yl)prop-2-en-1-ol typically involves the reaction of 1-naphthaldehyde with allyl magnesium bromide in a Grignard reaction, followed by hydrolysis to yield the desired alcohol. This reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
(e)-3-(Naphthalen-1-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol to the corresponding halide.
Major Products Formed
Oxidation: 1-Naphthaldehyde or 1-naphthoic acid.
Reduction: 3-(1-Naphthyl)propane.
Substitution: 3-(1-Naphthyl)allyl chloride or bromide.
科学的研究の応用
(e)-3-(Naphthalen-1-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of naphthalene derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (e)-3-(Naphthalen-1-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can influence the compound’s biological activity and its potential as a pharmacological agent.
類似化合物との比較
Similar Compounds
1-Naphthylmethanol: Similar structure but with a methanol group instead of an allyl alcohol group.
2-Naphthylmethanol: The naphthalene ring is attached at the 2-position.
3-(2-Naphthyl)allyl alcohol: The allyl alcohol group is attached to the 2-position of the naphthalene ring.
Uniqueness
(e)-3-(Naphthalen-1-yl)prop-2-en-1-ol is unique due to the specific positioning of the allyl alcohol group on the naphthalene ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
(E)-3-naphthalen-1-ylprop-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-9,14H,10H2/b8-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRCHIBWBVZSIY-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 3-(1-naphthyl)allyl alcohol in this study?
A1: Identifying 3-(1-naphthyl)allyl alcohol as a metabolite provides valuable insight into the biodegradation pathway of phenanthrene employed by the bacterial strain Pseudomonas chlororaphis 23aP []. The presence of this specific compound suggests that the bacteria initiate phenanthrene degradation at the 1,2- and 3,4-carbon positions. This information contributes to a deeper understanding of the microbial mechanisms involved in breaking down this pollutant. Further investigation into the enzymes involved in these specific steps could be a focus of future research.
Q2: Are there any analytical techniques mentioned in the paper used to characterize 3-(1-naphthyl)allyl alcohol?
A2: Yes, the researchers used a combination of gas chromatography–mass spectrometry (GC-MS) and thin-layer chromatography (HPTLC) to identify 3-(1-naphthyl)allyl alcohol and other metabolites present in the phenanthrene-enriched bacterial cultures []. GC-MS helps to separate and identify compounds based on their mass-to-charge ratio, while HPTLC separates compounds based on their polarity and allows for visualization of the separated components.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[rel-(+)-(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B8228948.png)
![5-oxo-5-[(9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid](/img/structure/B8228957.png)
![3-[3-(Trifluoromethyl)phenyl]propanoyl chloride](/img/structure/B8228964.png)
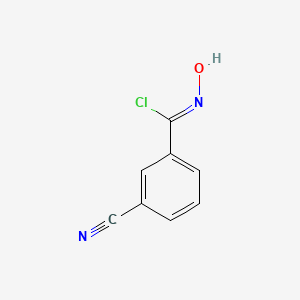
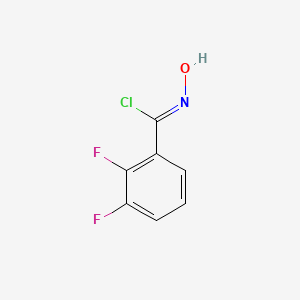
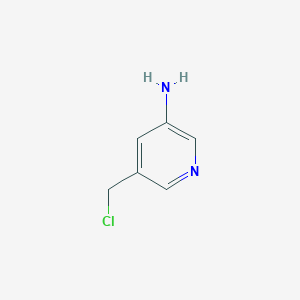
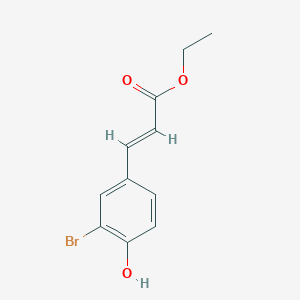
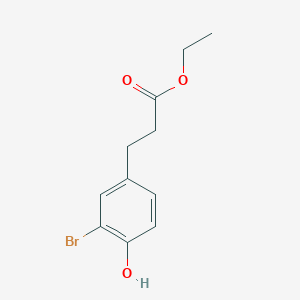
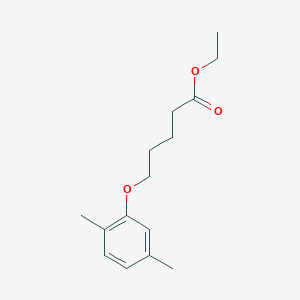
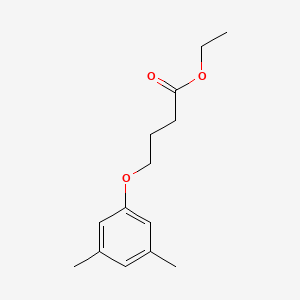

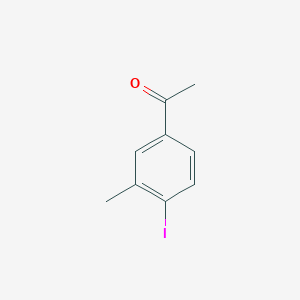
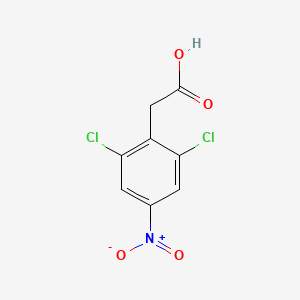
![3-Amino-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid](/img/structure/B8229044.png)
